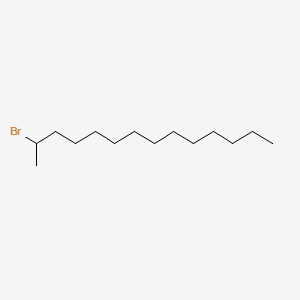

2-Bromotetradecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGQIDWFBFDMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510172 | |

| Record name | 2-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74036-95-6 | |

| Record name | 2-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromotetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for 2-bromotetradecane, a valuable alkyl halide intermediate in organic synthesis. The document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data for the described processes. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two principal routes: the direct bromination of tetradecane and the conversion of 2-tetradecanol. Each method offers distinct advantages and challenges in terms of selectivity, yield, and purification.

-

Free-Radical Bromination of Tetradecane: This method involves the direct reaction of tetradecane with a brominating agent, typically initiated by ultraviolet (UV) light or a radical initiator. While straightforward, this approach generally results in a mixture of isomeric bromotetradecanes.

-

Nucleophilic Substitution of 2-Tetradecanol: This strategy employs the conversion of the hydroxyl group of 2-tetradecanol into a good leaving group, followed by nucleophilic attack by a bromide ion. This method offers higher regioselectivity, leading primarily to the desired this compound.

Data Summary

The following table summarizes the quantitative data associated with the synthesis and properties of this compound.

| Parameter | Method 1: Free-Radical Bromination | Method 2: From 2-Tetradecanol | Commercial Product Specifications |

| Starting Material | Tetradecane | 2-Tetradecanol | - |

| Primary Reagents | Bromine (Br₂) or N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or UV light | Hydrobromic acid (HBr), Sulfuric acid (H₂SO₄) | - |

| Typical Yield | Variable; depends on reaction conditions and purification | High (by analogy to similar reactions) | - |

| Purity (Post-Purification) | Moderate to High | High | ≥94.0% (by GC)[1] |

| Primary Byproducts | Isomeric bromotetradecanes (1-bromo, 3-bromo, etc.), polybrominated alkanes | Ditetradecyl ether, tetradecenes | - |

Experimental Protocols

Method 1: Free-Radical Bromination of Tetradecane

This method is based on the principle of free-radical halogenation, where a bromine radical abstracts a hydrogen atom from the alkane chain, followed by reaction with molecular bromine. Bromination exhibits a significant selectivity for secondary hydrogens over primary hydrogens.[2][3]

Reaction:

CH₃(CH₂)₁₂CH₃ + Br₂ --(UV light or heat)--> CH₃(CH₂)₁₁CH(Br)CH₃ + other isomers + HBr

Detailed Protocol:

-

Materials:

-

Tetradecane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Aqueous sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetradecane in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux. The reaction can also be initiated by irradiating the mixture with a UV lamp.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with aqueous sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to separate this compound from other isomers.

-

Method 2: Synthesis from 2-Tetradecanol

This protocol is adapted from the well-established synthesis of 1-bromotetradecane from 1-tetradecanol and represents a standard method for converting secondary alcohols to alkyl bromides.[4]

Reaction:

CH₃(CH₂)₁₁CH(OH)CH₃ + HBr --(H₂SO₄)--> CH₃(CH₂)₁₁CH(Br)CH₃ + H₂O

Detailed Protocol:

-

Materials:

-

2-Tetradecanol

-

Concentrated sulfuric acid (H₂SO₄)

-

48% Hydrobromic acid (HBr)

-

10% Sodium carbonate solution

-

50% Ethanol solution

-

Anhydrous sodium carbonate

-

-

Procedure:

-

To a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add 2-tetradecanol.

-

With stirring, slowly add concentrated sulfuric acid dropwise. Maintain the temperature of the mixture by using an ice bath if necessary. Continue stirring for 30 minutes after the addition is complete.

-

Add 48% hydrobromic acid to the mixture.

-

Heat the reaction mixture to approximately 100°C and maintain this temperature with vigorous stirring for 8 hours.

-

Cool the mixture to room temperature and allow the layers to separate.

-

Separate the upper organic layer.

-

Wash the organic layer with a 10% sodium carbonate solution until the aqueous layer is basic.

-

Wash the organic layer twice with an equal volume of 50% ethanol solution.

-

Separate the organic layer and dry it over anhydrous sodium carbonate.

-

Filter to remove the drying agent. The resulting liquid is crude this compound, which can be further purified by vacuum distillation.

-

Visualizations

Synthesis Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Workflow for Synthesis from 2-Tetradecanol

Caption: Step-by-step workflow for the synthesis of this compound from 2-tetradecanol.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Bromotetradecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Bromotetradecane (C14H29Br), a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design and process optimization.

Core Physical and Chemical Data

This compound is a halogenated alkane that presents as a clear, colorless to pale yellow liquid at room temperature.[1] Its chemical structure consists of a fourteen-carbon chain with a bromine atom attached to the second carbon atom.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C14H29Br | [1][2][3][4][5][6] |

| Molecular Weight | 277.28 g/mol | [2][4][7] |

| CAS Number | 74036-95-6 | [1][2][3][6] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Assay (Purity) | ≥94.0% to ≥95% | [1][2] |

| Density | 1.014 g/cm³ | [7] |

| Boiling Point | 160-161 °C at 8 mmHg | [6][7][8] |

| Refractive Index | 1.4575-1.4635 @ 20°C | [1] |

| Flash Point | 160-161°C/8mm | [7] |

| XLogP3 | 7.6 | [4][7] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided search results, standard methodologies would be employed. Below are generalized protocols for key properties.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure (8 mmHg) due to its high molecular weight, which would require a very high temperature to boil at atmospheric pressure, potentially leading to decomposition. A standard short-path distillation apparatus would be used. The sample is heated in a flask, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that specific pressure.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance. It is typically measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature, typically 20°C.

Gas Chromatography (GC) for Assay/Purity Determination

The purity of this compound is commonly assessed by gas chromatography. A small amount of the sample is injected into the instrument, where it is vaporized and passed through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram shows peaks corresponding to different components, and the area of the peak for this compound relative to the total area of all peaks gives the purity.

Interrelation of Physical Properties

The physical properties of a molecule like this compound are intrinsically linked. The molecular weight, arising from its chemical formula, influences properties like boiling point and density. The structure and the presence of the bromine atom affect its polarity and, consequently, its refractive index and solubility characteristics.

Caption: Interconnectivity of this compound's physical properties.

References

- 1. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C14H29Br | CID 12798926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. neobits.com [neobits.com]

An In-depth Technical Guide to 2-Bromotetradecane for Researchers and Drug Development Professionals

Introduction: 2-Bromotetradecane is a secondary alkyl halide with the chemical formula C₁₄H₂₉Br. Its molecular structure, featuring a bromine atom on the second carbon of a fourteen-carbon chain, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Weight | 277.28 g/mol [1][2] |

| Chemical Formula | C₁₄H₂₉Br[1][2] |

| CAS Number | 74036-95-6[1][2] |

| Appearance | Clear colorless to pale yellow liquid[3] |

| Density | 1.014 g/cm³ |

| Boiling Point | 160-161 °C at 8 mmHg |

| Refractive Index | 1.4575-1.4635 @ 20°C[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the bromination of a suitable precursor. The two main synthetic routes are the nucleophilic substitution of 2-tetradecanol and the regioselective free-radical bromination of tetradecane.

Synthesis from 2-Tetradecanol via Nucleophilic Substitution

This is a common and reliable laboratory-scale method for preparing this compound. The hydroxyl group of 2-tetradecanol is a poor leaving group, so it must first be protonated or converted into a better leaving group to facilitate nucleophilic substitution by a bromide ion.

Experimental Protocol:

Materials:

-

2-Tetradecanol

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetradecanol in an anhydrous solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture and carefully pour it over ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Synthesis via Free-Radical Bromination of Tetradecane

Free-radical bromination of alkanes can be used to introduce a bromine atom onto the carbon chain. Bromination is significantly more regioselective than chlorination, favoring the substitution of hydrogen atoms on secondary carbons over primary carbons. This is due to the greater stability of the secondary radical intermediate.

Experimental Protocol:

Materials:

-

Tetradecane

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Carbon tetrachloride (or a safer alternative solvent)

-

Distillation apparatus

Procedure:

-

In a flask equipped with a reflux condenser and a light source (e.g., a sunlamp), dissolve tetradecane and N-Bromosuccinimide in carbon tetrachloride.

-

Add a catalytic amount of a radical initiator like AIBN.

-

Heat the mixture to reflux while irradiating with the light source to initiate the reaction.

-

The reaction progress can be monitored by observing the consumption of NBS (succinimide, the byproduct, will float on top of the CCl₄).

-

Once the reaction is complete, cool the mixture and filter off the succinimide.

-

Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation.

-

The resulting mixture of brominated tetradecanes will be enriched in this compound and can be further purified by fractional distillation under reduced pressure.

Logical Workflow for the Synthesis of this compound from 2-Tetradecanol

The following diagram illustrates the key steps in the synthesis and purification of this compound starting from 2-tetradecanol.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

As a secondary alkyl halide, this compound is a versatile reagent in organic synthesis, primarily undergoing nucleophilic substitution reactions and forming organometallic reagents.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This allows it to react with a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 reactions can occur under certain conditions.

Examples of Nucleophilic Substitution:

-

Formation of Alcohols: Reaction with hydroxide ions (e.g., from NaOH or KOH) yields tetradecan-2-ol.

-

Formation of Ethers: Reaction with alkoxides (e.g., sodium ethoxide) produces ethers.

-

Formation of Nitriles: Reaction with cyanide ions (e.g., from NaCN or KCN) extends the carbon chain by one and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.

-

Formation of Amines: Reaction with ammonia or amines leads to the formation of primary, secondary, or tertiary amines.

The introduction of the long tetradecyl chain can be of interest in drug design to increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Formation of Grignard Reagents

This compound reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-tetradecylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base.

Experimental Protocol for Grignard Reagent Formation:

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A crystal of iodine (as an initiator)

-

Apparatus for reactions under inert atmosphere

Procedure:

-

Assemble a dry flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings and a crystal of iodine in the flask.

-

Add a small amount of a solution of this compound in anhydrous ether to the magnesium.

-

The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

The resulting Grignard reagent can be used in subsequent reactions.

Applications of the Grignard Reagent: The Grignard reagent derived from this compound is a powerful tool for forming new carbon-carbon bonds. It can react with a variety of electrophiles, including:

-

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

-

Esters: To form tertiary alcohols after double addition.

-

Carbon Dioxide: To form carboxylic acids.

-

Epoxides: To open the ring and form alcohols.

These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where the introduction of a specific alkyl chain is required.

Logical Diagram of this compound Reactivity

The following diagram illustrates the central role of this compound in various synthetic transformations.

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in research and drug development. Its ability to undergo nucleophilic substitution and form Grignard reagents allows for the introduction of the C₁₄ alkyl chain into a wide variety of molecular scaffolds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the creation of novel and complex molecules.

References

An In-depth Technical Guide on the Boiling Point of 2-Bromotetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2-Bromotetradecane, a long-chain haloalkane. The document presents quantitative data in a structured format, details relevant experimental methodologies for boiling point determination, and includes a visual representation of a common experimental workflow. This information is intended to support research and development activities where the physicochemical properties of this compound are of interest.

Physicochemical Properties of this compound

This compound is a halogenated derivative of the C14 alkane, tetradecane. The introduction of a bromine atom influences its physical properties, including its boiling point, by increasing both the molecular weight and the strength of intermolecular van der Waals forces and dipole-dipole interactions compared to its parent alkane.[1][2]

Boiling Point Data

The boiling point of this compound has been determined under reduced pressure. Boiling at reduced pressure is a common practice for high molecular weight organic compounds to prevent decomposition that might occur at higher temperatures required for boiling at atmospheric pressure.[3]

| Chemical Compound | Boiling Point (°C) | Pressure (mmHg) |

| This compound | 160 - 161 | 8 |

| Data sourced from Thermo Fisher Scientific and ECHEMI.[4][5][6] |

Experimental Protocols for Boiling Point Determination

Thiele Tube Method

Objective: To determine the boiling point of a liquid sample at a given pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil or silicone oil)

-

Sample of this compound

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached sample are suspended in a Thiele tube containing a heat transfer fluid, ensuring the sample is immersed but the open end of the test tube is above the fluid level.

-

The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the heating fluid by convection, ensuring uniform temperature distribution.

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[8] This is the point where the vapor pressure of the liquid equals the atmospheric pressure (or the pressure of the system if under vacuum).

-

The barometric pressure should be recorded at the time of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid using the Thiele tube method.

General Considerations for Haloalkane Boiling Points

The boiling points of haloalkanes are influenced by several factors:

-

Molecular Weight: An increase in molecular weight leads to stronger London dispersion forces, resulting in a higher boiling point.[2][9]

-

Halogen Atom: For a given alkyl group, the boiling point increases with the atomic mass of the halogen (F < Cl < Br < I).[1]

-

Branching: Straight-chain isomers have higher boiling points than their branched counterparts due to a larger surface area for intermolecular interactions.[10]

-

Polarity: The carbon-halogen bond is polar, leading to dipole-dipole interactions that contribute to a higher boiling point compared to the corresponding alkane.[11]

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. neobits.com [neobits.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 95% | Fisher Scientific [fishersci.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 11. testbook.com [testbook.com]

A Comprehensive Technical Guide to the Solubility of 2-Bromotetradecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-bromotetradecane, a long-chain haloalkane with potential applications in organic synthesis and as an intermediate in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected solubility based on fundamental chemical principles. Furthermore, it furnishes a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents. A logical workflow for the utilization of this compound in synthetic chemistry is also presented, drawing parallels from its structural isomer, 1-bromotetradecane, which is a known intermediate in the pharmaceutical and agrochemical industries.

Introduction

This compound (C₁₄H₂₉Br) is a halogenated alkane characterized by a fourteen-carbon aliphatic chain with a bromine atom attached to the second carbon. Its molecular structure, being predominantly non-polar due to the long hydrocarbon tail, is the primary determinant of its solubility profile. The principle of "like dissolves like" is central to understanding its behavior in different solvent environments.[1][2] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] For this compound, the prevailing intermolecular forces are London dispersion forces, with a minor contribution from dipole-dipole interactions arising from the carbon-bromine bond.

Predicted Solubility of this compound

Based on the "like dissolves like" principle, this compound is expected to be readily soluble in non-polar and weakly polar organic solvents, where the intermolecular forces are of a similar nature and magnitude.[3][4][5][6][7] Conversely, it is predicted to have very low solubility in highly polar solvents like water.[3][5][7] The energy required to overcome the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker van der Waals forces between this compound and water molecules.[5][7]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Name | Chemical Formula | Polarity | Predicted Solubility of this compound |

| Hexane | C₆H₁₄ | Non-polar | High |

| Toluene | C₇H₈ | Non-polar | High |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High |

| Chloroform | CHCl₃ | Weakly Polar | High |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate |

| Acetone | (CH₃)₂CO | Polar Aprotic | Moderate to Low |

| Ethanol | C₂H₅OH | Polar Protic | Low |

| Methanol | CH₃OH | Polar Protic | Low |

| Water | H₂O | Polar Protic | Very Low / Insoluble |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following details a robust method for determining the solubility of liquid this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC) with an appropriate detector.

-

Volumetric flasks and syringes

Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of a distinct undissolved phase of this compound confirms saturation.

-

-

Sample Withdrawal and Dilution:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with this compound) using a pre-warmed micropipette to avoid precipitation upon cooling.

-

Transfer the aliquot to a volumetric flask of appropriate size.

-

Dilute the sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis (GC or HPLC):

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards using the GC or HPLC to generate a calibration curve.

-

Inject the diluted sample of the saturated solution into the same instrument.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Workflow: this compound in Organic Synthesis

Drawing parallels from its isomer, 1-bromotetradecane, which serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, this compound can be envisioned as a versatile building block in organic synthesis.[8] Its secondary bromide structure allows for a variety of nucleophilic substitution and elimination reactions. The following diagram illustrates a logical workflow for its potential use as a synthetic precursor.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its solubility profile can be reliably predicted based on its molecular structure. It is anticipated to be highly soluble in non-polar organic solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The potential of this compound as a synthetic intermediate, particularly in the development of new pharmaceuticals and agrochemicals, warrants further investigation into its chemical properties and reactivity.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-Bromotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromotetradecane (CAS No. 74036-95-6), a halogenated alkane relevant in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 - 4.2 | Sextet | 1H | H-2 |

| ~1.7 - 1.8 | Multiplet | 2H | H-3 |

| ~1.7 | Doublet | 3H | H-1 |

| ~1.2 - 1.4 | Multiplet | 20H | H-4 to H-13 |

| ~0.8 - 0.9 | Triplet | 3H | H-14 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| Data not explicitly found in search results | C-1 |

| Data not explicitly found in search results | C-2 |

| Data not explicitly found in search results | C-3 |

| Data not explicitly found in search results | C-4 to C-11 |

| Data not explicitly found in search results | C-12 |

| Data not explicitly found in search results | C-13 |

| Data not explicitly found in search results | C-14 |

Note: While a ¹³C NMR spectrum is available on SpectraBase, the peak list is not provided in the free version. The table above represents the expected signals.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups and bond vibrations.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (methylene) |

| 1378 | Medium | C-H bending (methyl) |

| ~650 - 550 | Medium-Weak | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 276/278 | Low | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 197 | Moderate | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments in this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

A wider spectral width (~220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA) is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Gas Chromatography:

-

The sample is vaporized in the injector and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

A temperature program is used to elute the compound.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the major fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

References

Commercial Availability and Synthetic Applications of 2-Bromotetradecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of 2-bromotetradecane, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed information on sourcing this chemical and utilizing it in experimental procedures. This document includes a comparative table of commercial suppliers, detailed synthetic protocols for its preparation and use, and a workflow diagram for a key application.

Introduction

This compound (CAS No. 74036-95-6) is a secondary bromoalkane that serves as a valuable building block in the synthesis of a variety of organic molecules. Its long alkyl chain and reactive bromine atom make it a useful reagent for introducing the tetradecyl group into target structures, thereby modifying properties such as lipophilicity. This can be of particular interest in the development of pharmaceuticals and specialty chemicals, where fine-tuning molecular properties is crucial for efficacy and function. While its primary isomer, 1-bromotetradecane, is more commonly cited, this compound offers a different point of attachment for the alkyl chain, which can be advantageous in specific synthetic strategies.

Commercial Availability of this compound

This compound is commercially available from a number of chemical suppliers in various quantities and purities. The following table summarizes the offerings from several key vendors to facilitate procurement for research and development purposes.

| Supplier | Product Name | Purity | Available Quantities |

| Thermo Scientific Chemicals | This compound, 95% | ≥94.0% (GC) | 5 g, 25 g[1][2] |

| Fisher Scientific | This compound, 95% | 95% | 5 g, 25 g |

| Santa Cruz Biotechnology | This compound | ≥95% | Inquire for details |

| Echemi | This compound | 99% (Industrial Grade) | 25 kg/Drum |

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the preparation of a quaternary ammonium surfactant.

Synthesis of this compound from 1-Tetradecene

This protocol describes the synthesis of this compound via the Markovnikov addition of hydrogen bromide to 1-tetradecene.

Materials:

-

1-Tetradecene

-

48% aqueous hydrobromic acid (HBr)

-

Tricaprylmethylammonium chloride (phase-transfer catalyst)

-

Hexane

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5 mL conical vial with a spin vane

-

Water-jacketed condenser

-

Magnetic stirrer

-

Pasteur pipette

-

Hickman distillation column

Procedure: [1]

-

In a 5 mL conical vial equipped with a spin vane, combine 500 µL of 1-tetradecene, 2 mL of 48% aqueous HBr, and 150 mg of tricaprylmethylammonium chloride.

-

Attach a water-jacketed condenser and reflux the mixture with magnetic stirring for 2 hours.

-

Cool the reaction mixture to room temperature and add 1 mL of hexane.

-

Separate the aqueous (lower) layer using a Pasteur pipette.

-

Wash the organic layer with 2 mL portions of 10% NaHCO₃ solution until the aqueous layer is basic (test with pH paper).

-

Dry the organic layer over anhydrous Na₂SO₄ until the solution is clear.

-

Transfer the dried organic solution to a clean 5 mL conical vial and distill using a Hickman distillation column to purify the this compound.

Synthesis of a Quaternary Ammonium Surfactant using this compound

This protocol outlines the synthesis of a tetradecyl-dimethyl-benzyl ammonium bromide, a cationic surfactant, using this compound as the alkylating agent. This is an adaptation of a general procedure for the synthesis of quaternary ammonium salts.

Materials:

-

This compound

-

N,N-Dimethylbenzylamine

-

Ethanol (or another suitable solvent like acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of N,N-dimethylbenzylamine in a minimal amount of ethanol.

-

Add a stoichiometric excess (approximately 1.1 equivalents) of this compound to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, a quaternary ammonium salt, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure tetradecyl-dimethyl-benzyl ammonium bromide.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Workflow for the synthesis of a quaternary ammonium surfactant.

Conclusion

This compound is a readily available chemical intermediate with important applications in organic synthesis, particularly for the introduction of a C14 alkyl chain. This guide provides the necessary information for researchers to source this compound and utilize it in the synthesis of more complex molecules, such as cationic surfactants. The provided protocols and workflows serve as a practical starting point for laboratory work in drug development and materials science.

References

Purity Analysis of 2-Bromotetradecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Bromotetradecane. Ensuring the purity of this and other alkyl halides is critical in research and development, particularly in drug synthesis where it may be used as a key building block or intermediate. This document outlines detailed experimental protocols for common analytical techniques, presents quantitative data in a structured format, and includes visualizations of the analytical workflows.

Introduction

This compound (C₁₄H₂₉Br) is a halogenated hydrocarbon with a bromine atom at the second position of a fourteen-carbon chain. Its purity is a critical parameter that can significantly impact the yield, purity, and safety profile of subsequent synthetic products. This guide details the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.

Quantitative Purity Data

The purity of this compound is typically determined by Gas Chromatography with a Flame Ionization Detector (GC-FID). Commercial grades of this compound often specify a purity of 95% or higher.[1] A detailed breakdown of a hypothetical batch analysis is presented below.

| Component | Retention Time (min) | Area % | Purity Specification |

| This compound | 12.5 | 95.8 | ≥ 95.0% |

| 1-Bromotetradecane | 12.2 | 1.5 | Reportable |

| Tetradecene (isomer mixture) | 8.9 | 1.2 | Reportable |

| 2,x-Dibromotetradecane | 15.3 | 0.8 | Reportable |

| Other unidentified impurities | Various | 0.7 | ≤ 1.0% |

Experimental Protocols

Gas Chromatography (GC)

Gas chromatography is a robust and widely used technique for the purity analysis of volatile and semi-volatile compounds like this compound.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

Experimental Protocol: GC-FID Analysis

-

Column: A non-polar capillary column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.

-

Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Experimental Protocol: GC-MS Analysis

For identification of impurities, a Mass Spectrometer detector is used. The chromatographic conditions can remain the same as for GC-FID.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: The mass spectrum of the main peak can be compared to reference spectra for confirmation. PubChem lists a top peak at m/z 57 for this compound.[2] Impurity peaks can be analyzed to elucidate their structures based on their fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, HPLC analysis of this compound typically requires a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol: HPLC-RID Analysis

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v). The mobile phase composition may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Temperature: 35 °C.

-

Injection Volume: 20 µL.

-

Sample Preparation: Prepare a 1-2 mg/mL solution of this compound in the mobile phase. Ensure the sample is fully dissolved.

-

Quantification: Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

Data Analysis:

-

¹H NMR: The spectrum should show characteristic signals for the protons on the carbon bearing the bromine, the terminal methyl groups, and the long alkyl chain.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom, with the carbon attached to the bromine being significantly downfield. Spectral data for this compound is available on public databases like PubChem.[2]

-

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assay

-

Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

-

-

Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., longer relaxation delay).

-

Data Analysis:

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Potential Impurities

The synthesis of this compound typically involves the bromination of either 1-tetradecene or 2-tetradecanol. Potential impurities may include:

-

Unreacted starting materials: 1-tetradecene, 2-tetradecene, or 2-tetradecanol.

-

Isomeric byproducts: 1-Bromotetradecane and other positional isomers of bromotetradecane.

-

Over-brominated products: Dibromotetradecane isomers.

-

Elimination products: Tetradecene isomers formed from the reaction of 2-tetradecanol.

The analytical methods described in this guide are capable of separating and identifying these potential impurities, providing a comprehensive purity profile of the this compound sample.

Conclusion

A combination of chromatographic and spectroscopic techniques provides a robust framework for the purity analysis of this compound. GC-FID is a reliable method for routine purity assessment, while GC-MS is invaluable for the identification of unknown impurities. HPLC with a universal detector offers an alternative for non-volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can provide an accurate, absolute purity value through qNMR analysis. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for impurity identification and the desired level of accuracy.

References

Methodological & Application

Application Notes and Protocols: 2-Bromotetradecane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organomagnesium halides (R-MgX) that serve as potent nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] The reaction, discovered by Victor Grignard in 1900, is a cornerstone in the synthesis of a wide array of organic compounds, including alcohols, carboxylic acids, and complex branched alkanes.[3][4] This document provides detailed application notes and protocols for the use of 2-bromotetradecane in Grignard reactions. This compound, a secondary alkyl halide, presents unique considerations for the formation of its corresponding Grignard reagent, tetradecylmagnesium bromide. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to successfully utilizing this versatile reagent.

The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[3][5] The solvent is crucial as it stabilizes the Grignard reagent through complexation.[6] The reactivity of the organic halide is dependent on the halogen, with the general trend being I > Br > Cl > F.[1][7] Alkyl bromides, such as this compound, offer a good balance of reactivity and cost, making them common starting materials.[7] Due to the highly reactive nature of Grignard reagents, it is imperative that the reaction is carried out under anhydrous conditions, as they react readily with protic solvents like water.[3][8]

Data Presentation: Reaction Parameters for Grignard Reagent Formation

The successful formation of a Grignard reagent from this compound is dependent on several key parameters. The following table summarizes typical quantitative data for the preparation of Grignard reagents from secondary alkyl bromides.

| Parameter | Value/Range | Notes |

| Equivalents of Magnesium | 1.1 - 1.5 | A slight excess of magnesium is used to ensure complete reaction of the alkyl halide. |

| Equivalents of this compound | 1.0 | The alkyl halide is the limiting reagent. |

| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for secondary alkyl halides due to its higher boiling point, which allows for higher reaction temperatures if needed for initiation.[9] |

| Initiation Agent | Iodine (a single crystal), 1,2-dibromoethane (a few drops) | These agents help to activate the magnesium surface by removing the passivating oxide layer.[1][10] |

| Reaction Temperature | Room Temperature to Reflux (35-66 °C) | The reaction is exothermic and may initiate at room temperature, but gentle heating is often required to maintain the reaction.[8] |

| Addition Rate | Dropwise | Slow addition of the this compound solution is crucial to control the exotherm and minimize side reactions like Wurtz coupling.[1] |

| Reaction Time | 30 - 90 minutes | After the addition is complete, the reaction is typically stirred for an additional period to ensure full conversion.[1][7] |

| Typical Yield | 70 - 90% | Yields can be influenced by the purity of reagents and the strictness of anhydrous conditions. |

Experimental Protocols

Protocol 1: Formation of Tetradecylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

-

This compound (1.0 equivalent)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (one small crystal) or 1,2-dibromoethane (3 drops)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Flame-dry all glassware under a stream of inert gas to ensure all moisture is removed.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[11] The iodine will sublime and coat the magnesium, aiding in the removal of the magnesium oxide layer.[1]

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.

-

Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming with a heating mantle may be necessary to start the reaction.[1]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[1] Controlling the addition rate is critical to prevent a runaway exothermic reaction and to minimize the formation of Wurtz coupling byproducts.[12]

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the this compound has reacted.[7] The completion of the reaction is indicated by the consumption of most of the magnesium turnings and the formation of a cloudy, grey-to-brown solution.[1]

-

Use: The freshly prepared tetradecylmagnesium bromide is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately.[1]

Protocol 2: Reaction of Tetradecylmagnesium Bromide with an Electrophile (e.g., a Ketone)

This protocol describes the reaction of the prepared Grignard reagent with a ketone to form a tertiary alcohol.

Materials:

-

Freshly prepared tetradecylmagnesium bromide solution

-

Ketone (e.g., acetone, 1.0 equivalent) dissolved in anhydrous diethyl ether or THF

-

Dropping funnel

-

Ice bath

-

Saturated aqueous ammonium chloride solution

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Cool the flask containing the tetradecylmagnesium bromide solution in an ice bath.

-

Addition of Electrophile: Add a solution of the ketone in anhydrous diethyl ether or THF to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 20°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture while stirring in an ice bath to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude tertiary alcohol can then be purified by distillation or column chromatography.

Visualizations

Caption: Workflow for the formation of a Grignard reagent and subsequent reaction.

Caption: Logical relationship of reactants to products in a Grignard reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. fiveable.me [fiveable.me]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Bromotetradecane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromotetradecane, a versatile secondary alkyl halide, in various organic synthesis applications. This compound serves as a valuable precursor for the introduction of the tetradecyl group into a wide range of molecules, finding utility in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Synthetic Applications

This compound, with the chemical formula C₁₄H₂₉Br, is a colorless to pale yellow liquid.[1] Its reactivity is primarily centered around the carbon-bromine bond, which allows it to participate in a variety of transformations. The principal applications of this compound in organic synthesis include:

-

Nucleophilic Substitution Reactions: As a secondary alkyl halide, this compound readily undergoes Sₙ2 reactions with a range of nucleophiles, enabling the introduction of various functional groups at the C-2 position of the tetradecane chain.[2]

-

Grignard Reagent Formation: It can be converted into its corresponding Grignard reagent, tetradecan-2-ylmagnesium bromide, a potent nucleophile for the formation of new carbon-carbon bonds.[3]

-

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form a mixture of tetradecene isomers.[4][5]

-

Wittig Reagent Synthesis: It can be used to prepare the corresponding phosphonium salt, a precursor to the Wittig reagent used for the synthesis of alkenes.[6][7]

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected yields for key transformations involving this compound. Please note that these values are illustrative and may require optimization for specific substrates and scales.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Approximate Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF | 80 | 12 | 2-Azidotetradecane | 85-95 |

| Cyanide | Sodium Cyanide (NaCN) | Ethanol | Reflux | 18 | 2-Cyanotetradecane | 70-80 |

| Hydroxide | Sodium Hydroxide (NaOH) | Aqueous Ethanol | Reflux | 6 | 2-Tetradecanol | 60-70 (competes with elimination) |

| Amine (Primary) | Ammonia (excess) | Ethanol | 100 (sealed tube) | 24 | 2-Tetradecylamine | 40-50 (overalkylation is a side reaction) |

Table 2: Grignard and Wittig Reactions

| Reaction | Reagents | Solvent | Temperature (°C) | Product | Approximate Yield (%) |

| Grignard Formation | Magnesium (Mg) turnings | Diethyl ether | Reflux | Tetradecan-2-ylmagnesium bromide | 80-90 |

| Grignard + Formaldehyde | Tetradecan-2-ylmagnesium bromide, Formaldehyde (gas or paraformaldehyde) | Diethyl ether | 0 to RT | 2-Methyl-1-tetradecanol | 60-70 |

| Wittig Salt Formation | Triphenylphosphine (PPh₃) | Toluene | Reflux | (Tetradecan-2-yl)triphenylphosphonium bromide | 85-95 |

Table 3: Elimination Reaction

| Base | Solvent | Temperature (°C) | Major Product | Minor Product | Approximate Total Yield (%) |

| Potassium tert-butoxide | tert-Butanol | Reflux | 1-Tetradecene | cis/trans-2-Tetradecene | 80-90 |

Experimental Protocols

Nucleophilic Substitution: Synthesis of 2-Azidotetradecane

This protocol describes the synthesis of 2-azidotetradecane via an Sₙ2 reaction. The azide functional group can be subsequently reduced to an amine.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the flask.

-

Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidotetradecane.

Grignard Reaction: Synthesis of 2-Methyl-1-tetradecanol

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with formaldehyde to yield a primary alcohol.[8][9][10]

Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at reflux until the magnesium is consumed.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution or add dry paraformaldehyde portion-wise.[11]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

-

Purification:

-

Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1-tetradecanol.

-

Elimination Reaction: Synthesis of Tetradecenes

This protocol describes the base-induced elimination of HBr from this compound to form a mixture of alkenes.[4][12]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

-

Addition of Alkyl Halide: Add this compound (1.0 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the mixture and pour it into water. Extract the product with pentane (3 x 50 mL).

-

Purification: Wash the combined organic extracts with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation. The resulting mixture of tetradecenes can be separated by fractional distillation if desired.

Mandatory Visualizations

Synthetic Workflow for Nucleophilic Substitution

Caption: General workflow for the nucleophilic substitution of this compound.

Logical Relationship in Grignard Reaction Synthesis

Caption: Logical steps for the synthesis of a primary alcohol using a Grignard reaction.

References

- 1. youtube.com [youtube.com]

- 2. shout.education [shout.education]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 2-Bromotetradecane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromotetradecane is a secondary bromoalkane that serves as an alkylating agent in organic synthesis. Its chemical structure consists of a fourteen-carbon chain with a bromine atom attached to the second carbon. This positioning of the halogen classifies it as a secondary alkyl halide, which influences its reactivity in nucleophilic substitution reactions. Unlike primary alkyl halides, which predominantly react via an S(_N)2 mechanism, secondary haloalkanes like this compound can undergo both S(_N)1 and S(_N)2 reactions. The prevailing reaction pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. The long tetradecyl chain introduces significant lipophilicity into molecules, a property that can be valuable in the development of pharmaceuticals and materials science applications by influencing properties like membrane permeability.

These application notes provide illustrative protocols for the use of this compound in the alkylation of common nucleophiles, including amines, phenols, and thiols. The experimental conditions and expected outcomes are based on general principles of the reactivity of secondary bromoalkanes.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74036-95-6 |

| Molecular Formula | C({14})H({29})Br |

| Molecular Weight | 277.29 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Purity | ≥94.0% (GC) |

Application Note 1: N-Alkylation of Primary Amines

The N-alkylation of primary amines with this compound introduces a secondary, long-chain alkyl group, leading to the formation of secondary amines. These products can be valuable intermediates in the synthesis of surfactants, quaternary ammonium salts, and active pharmaceutical ingredients. The reaction of amines with alkyl halides can be complex, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the product amines. However, careful control of reaction conditions, such as the stoichiometry of the reactants, can favor the formation of the desired secondary amine.

Illustrative Reaction Data for N-Alkylation of Aniline

| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Acetonitrile | K(_2)CO(_3) | 80 | 24 | 65 |

| 2 | Aniline | DMF | NaH | 25 | 12 | 70 |

| 3 | Aniline | Toluene | Triethylamine | 110 | 36 | 55 |

Experimental Protocol: Synthesis of N-(tetradecan-2-yl)aniline

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (50 mL).

-

Addition of Alkylating Agent: While stirring, add this compound (1.2 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain it under reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(tetradecan-2-yl)aniline.

Application Note 2: O-Alkylation of Phenols

The O-alkylation of phenols with this compound yields alkyl aryl ethers. These compounds are of interest in the synthesis of agrochemicals, pharmaceuticals, and as components in materials with liquid crystalline properties. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Illustrative Reaction Data for O-Alkylation of 4-Methoxyphenol

| Entry | Phenol | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenol | Acetone | K(_2)CO(_3) | 60 | 18 | 85 |

| 2 | 4-Methoxyphenol | DMF | NaH | 25 | 8 | 90 |

| 3 | 4-Methoxyphenol | Ethanol | NaOH | 78 | 24 | 75 |

Experimental Protocol: Synthesis of 1-methoxy-4-(tetradecan-2-yloxy)benzene

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in dimethylformamide (DMF, 40 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise with stirring. Continue stirring at this temperature for 30 minutes.

-

Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water (10 mL) at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Washing: Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-